molecular formula C9H23NO3PS+ B1218750 Echothiophate CAS No. 6736-03-4

Echothiophate

Cat. No.: B1218750
CAS No.: 6736-03-4
M. Wt: 256.33 g/mol
InChI Key: BJOLKYGKSZKIGU-UHFFFAOYSA-N
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Description

Echothiophate is an organophosphate compound primarily used as an irreversible acetylcholinesterase inhibitor. It is commonly employed in ophthalmic preparations to treat conditions such as open-angle glaucoma and accommodative esotropia . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Preparation Methods

Echothiophate is synthesized through a multi-step chemical process. The synthesis begins with the reaction of diethylchlorophosphoric acid with 2-dimethylaminoethylmercaptan, resulting in the formation of S-(2-dimethylaminoethyl)-O,O-diethylthiophosphate. This intermediate is then alkylated using methyl iodide to produce this compound . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Echothiophate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. This reaction results in the breakdown of this compound into its constituent components.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid or sodium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Echothiophate has a wide range of scientific research applications:

Mechanism of Action

Echothiophate exerts its effects by irreversibly binding to the active site of acetylcholinesterase. This binding occurs through the covalent attachment of its phosphate group to the serine residue at the enzyme’s active site. As a result, the enzyme is permanently inactivated, leading to an accumulation of acetylcholine in the synaptic cleft. This increased acetylcholine concentration enhances cholinergic transmission, resulting in prolonged muscle contraction and other physiological effects .

Comparison with Similar Compounds

Echothiophate is unique among acetylcholinesterase inhibitors due to its irreversible binding and long-lasting effects. Similar compounds include:

    Physostigmine: A reversible acetylcholinesterase inhibitor with a shorter duration of action.

    Neostigmine: Another reversible inhibitor used in the treatment of myasthenia gravis.

    Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Compared to these compounds, this compound’s irreversible binding and prolonged effects make it particularly effective for long-term treatment of certain ocular conditions .

Properties

Echothiophate Iodide is a long-acting cholinesterase inhibitor for topical use which enhances the effect of endogenously liberated acetylcholine in iris, ciliary muscle, and other parasympathetically innervated structures of the eye. Echothiophate iodide binds irreversibly to cholinesterase, and is long acting due to the slow rate of hydrolysis by cholinesterase. It causes miosis, increase in facility of outflow of aqueous humor, fall in intraocular pressure, and potentiation of accommodation.

CAS No.

6736-03-4

Molecular Formula

C9H23NO3PS+

Molecular Weight

256.33 g/mol

IUPAC Name

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C9H23NO3PS/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5/h6-9H2,1-5H3/q+1

InChI Key

BJOLKYGKSZKIGU-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C

Canonical SMILES

CCOP(=O)(OCC)SCC[N+](C)(C)C

melting_point

124-124.5
138 °C

6736-03-4

physical_description

Solid

solubility

Soluble
2.97e-01 g/L

Synonyms

2-((Diethoxyphosphinyl)thio)-N,N,N,-trimethylethanaminium iodide
Echothiophate Iodide
Ecothiopate Iodide
Ecothiophate Iodide
Iodide, Echothiophate
Iodide, Ecothiopate
Iodide, Ecothiophate
Iodide, Phospholine
Phospholine Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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